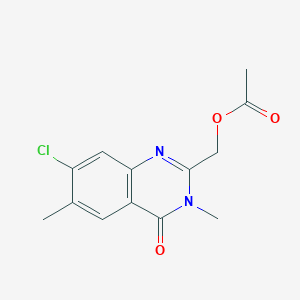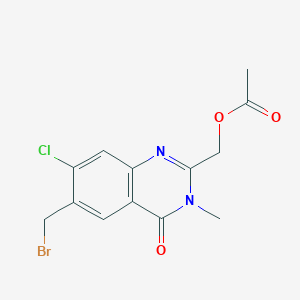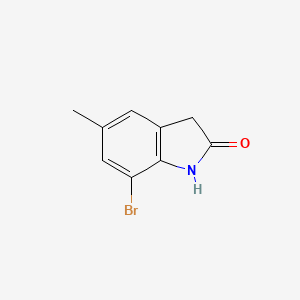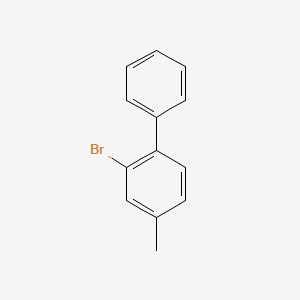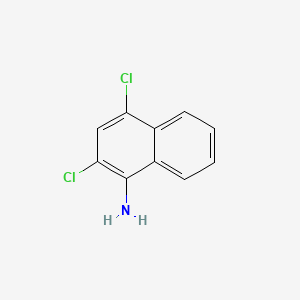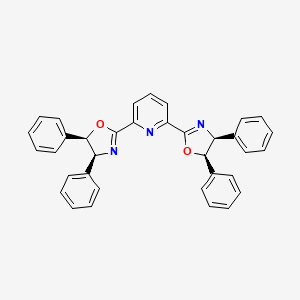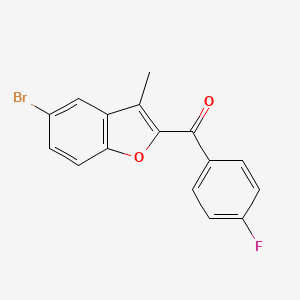
(5-Bromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone
Vue d'ensemble
Description
5-Bromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone (also known as BMBFM) is a synthetic molecule that has gained attention in recent years due to its potential applications in various scientific fields. BMBFM is a relatively new compound, and its synthesis and uses are still being explored.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound is used as an intermediate in the synthesis of boric acid ester intermediates with benzene rings. Its structure has been confirmed using various spectroscopic methods and X-ray diffraction. Molecular structures were further calculated using density functional theory (DFT) (Huang et al., 2021).
Antimicrobial Activity
- Benzofuran derivatives, including (5-Bromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone, have been prepared and evaluated for antimicrobial activity (Kenchappa et al., 2016).
Synthesis and Antimicrobial Activity of Related Compounds
- Substituted phenyl methanones synthesized under various conditions demonstrated antibacterial and antifungal activities. These studies help understand the broader scope of benzofuran derivatives in antimicrobial applications (Ashok et al., 2017).
Catalysis and Solvent-Free Synthesis
- The compound has been used in catalyst- and solvent-free synthesis, highlighting its role in green chemistry applications. This approach showcases its potential in efficient and environmentally friendly chemical processes (Moreno-Fuquen et al., 2019).
Novel Synthesis Routes
- Research has been conducted on novel synthesis methods for related compounds, emphasizing the versatility and importance of this compound in synthetic chemistry (Suhana & Rajeswari, 2017).
Mécanisme D'action
Target of Action
Benzofuran derivatives, a core structure in this compound, have been found to interact with a wide range of biological targets . They are particularly noted for their antimicrobial properties .
Mode of Action
Benzofuran derivatives are known for their wide array of biological activities, making them a privileged structure in drug discovery . They are often used in the search for efficient antimicrobial candidates .
Biochemical Pathways
Benzofuran derivatives have been found to interact with various clinically approved targets , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives are known for their wide array of biological activities, including antimicrobial properties .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Analyse Biochimique
Biochemical Properties
(5-Bromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The compound also binds to specific receptors on cell membranes, altering their conformation and function. These interactions can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are vital for cell survival and proliferation. Additionally, the compound affects gene expression by modulating transcription factors and epigenetic markers. This can result in altered cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to active sites of enzymes, either inhibiting or activating them. For example, it can inhibit the activity of tyrosine kinases, leading to reduced phosphorylation of downstream targets. This inhibition can disrupt cell signaling and growth. The compound also interacts with DNA, influencing gene expression by either promoting or repressing transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the compound may exhibit strong activity, but its stability can decrease due to degradation. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes. These temporal changes are crucial for understanding the compound’s long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can become toxic, leading to adverse effects such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a slight increase in dosage can result in significant changes in biological activity .
Propriétés
IUPAC Name |
(5-bromo-3-methyl-1-benzofuran-2-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFO2/c1-9-13-8-11(17)4-7-14(13)20-16(9)15(19)10-2-5-12(18)6-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADXZUKRPPUGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501192120 | |
| Record name | (5-Bromo-3-methyl-2-benzofuranyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501192120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303145-27-9 | |
| Record name | (5-Bromo-3-methyl-2-benzofuranyl)(4-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303145-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-3-methyl-2-benzofuranyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501192120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



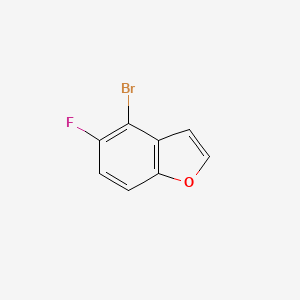
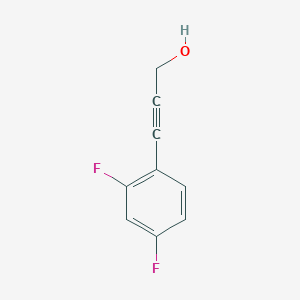
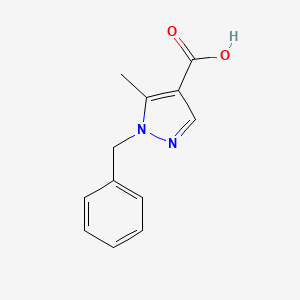

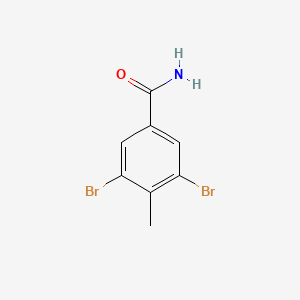

![7-chloro-5-(2,6-difluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3035040.png)
